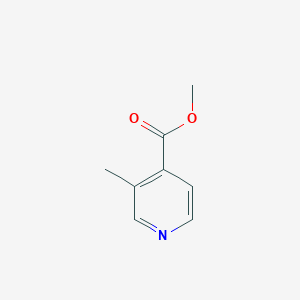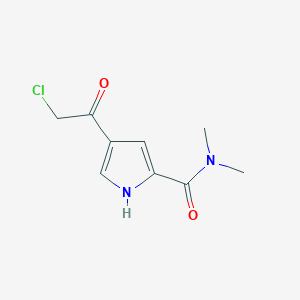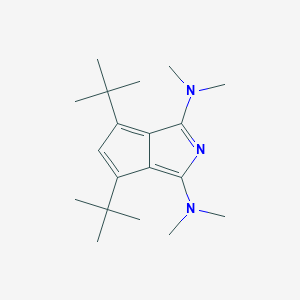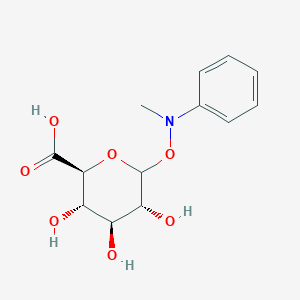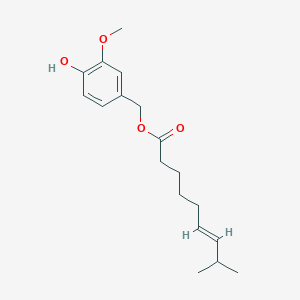
4-Ethyl-2-methylpyrrolidine-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-2-methylpyrrolidine-1-carbaldehyde, also known as EMPC, is a chemical compound that has been widely used in scientific research. It is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Ethyl-2-methylpyrrolidine-1-carbaldehyde is not well understood. However, it has been reported that 4-Ethyl-2-methylpyrrolidine-1-carbaldehyde can act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reactivity may contribute to its biological activity.
Biochemical and Physiological Effects:
4-Ethyl-2-methylpyrrolidine-1-carbaldehyde has been reported to exhibit various biological activities, such as antihypertensive, insecticidal, and antibacterial activities. 4-Ethyl-2-methylpyrrolidine-1-carbaldehyde has also been shown to inhibit the growth of cancer cells. The exact biochemical and physiological effects of 4-Ethyl-2-methylpyrrolidine-1-carbaldehyde are not well understood and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
4-Ethyl-2-methylpyrrolidine-1-carbaldehyde has several advantages for lab experiments. It is readily available and relatively inexpensive. It can be easily synthesized from commercially available starting materials. However, 4-Ethyl-2-methylpyrrolidine-1-carbaldehyde has some limitations. It is highly reactive and can be difficult to handle. It can also be toxic and requires careful handling.
Zukünftige Richtungen
There are several future directions for the research on 4-Ethyl-2-methylpyrrolidine-1-carbaldehyde. One direction is to investigate the mechanism of action of 4-Ethyl-2-methylpyrrolidine-1-carbaldehyde and its biological targets. Another direction is to explore the potential of 4-Ethyl-2-methylpyrrolidine-1-carbaldehyde as a chiral auxiliary in asymmetric synthesis. Furthermore, the development of new synthetic methods for 4-Ethyl-2-methylpyrrolidine-1-carbaldehyde and its derivatives can lead to the discovery of new pharmaceuticals and agrochemicals. In addition, the investigation of the toxicity and environmental impact of 4-Ethyl-2-methylpyrrolidine-1-carbaldehyde is also important for its safe use in various applications.
Conclusion:
In conclusion, 4-Ethyl-2-methylpyrrolidine-1-carbaldehyde is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. It has been extensively used in scientific research and exhibits various biological activities. The investigation of the mechanism of action, biochemical and physiological effects, and future directions of 4-Ethyl-2-methylpyrrolidine-1-carbaldehyde is important for the discovery of new pharmaceuticals and agrochemicals.
Synthesemethoden
4-Ethyl-2-methylpyrrolidine-1-carbaldehyde can be synthesized by the reaction of 4-ethyl-2-methylpyrrole with chloral hydrate. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid. The yield of 4-Ethyl-2-methylpyrrolidine-1-carbaldehyde can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-2-methylpyrrolidine-1-carbaldehyde has been extensively used in scientific research as a building block for the synthesis of various pharmaceuticals and agrochemicals. For example, 4-Ethyl-2-methylpyrrolidine-1-carbaldehyde can be used as a starting material for the synthesis of the antihypertensive drug, moxonidine. 4-Ethyl-2-methylpyrrolidine-1-carbaldehyde can also be used as a key intermediate in the synthesis of the insecticide, thiamethoxam. In addition, 4-Ethyl-2-methylpyrrolidine-1-carbaldehyde has been used as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
CAS-Nummer |
116679-50-6 |
|---|---|
Produktname |
4-Ethyl-2-methylpyrrolidine-1-carbaldehyde |
Molekularformel |
C8H15NO |
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
4-ethyl-2-methylpyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C8H15NO/c1-3-8-4-7(2)9(5-8)6-10/h6-8H,3-5H2,1-2H3 |
InChI-Schlüssel |
BQSBOCPTKHIZJO-UHFFFAOYSA-N |
SMILES |
CCC1CC(N(C1)C=O)C |
Kanonische SMILES |
CCC1CC(N(C1)C=O)C |
Synonyme |
1-Pyrrolidinecarboxaldehyde, 4-ethyl-2-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



